molecular formula C21H27NO3 B3082688 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime CAS No. 1133822-76-0

6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime

Cat. No.: B3082688
CAS No.: 1133822-76-0
M. Wt: 341.4 g/mol
InChI Key: IDKNOVDPZHNZLG-LSDHQDQOSA-N
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Description

6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime is a complex organic compound with a unique structure It belongs to the spiro compound family, characterized by a spiro-connected cyclohexane and pyrano[3,2-g]chromene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the reaction of a suitable precursor with a butyl group, followed by cyclization and subsequent functional group modifications to introduce the oxime group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using high-throughput techniques. Catalysts and specific reaction conditions are optimized to ensure high yield and purity. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the butyl group to a more oxidized form.

  • Reduction: : Reducing functional groups within the molecule.

  • Substitution: : Replacing specific atoms or groups within the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they typically include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime has been studied for its potential biological activity. It may serve as a lead compound for developing new drugs or bioactive molecules.

Medicine

The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its biological activity may be harnessed to develop treatments for various diseases.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime exerts its effects involves its interaction with specific molecular targets. The oxime group, in particular, can form complexes with metal ions, which may play a role in its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one

  • 6'-Methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one

  • 6'-Ethyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one

Uniqueness

6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime stands out due to its butyl group, which imparts unique chemical and physical properties compared to its methyl and ethyl counterparts. This difference can influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name

(NE)-N-(6-butylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-2-3-7-15-13-20(22-23)24-19-14-18-16(12-17(15)19)8-11-21(25-18)9-5-4-6-10-21/h12-14,23H,2-11H2,1H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKNOVDPZHNZLG-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=NO)OC2=C1C=C3CCC4(CCCCC4)OC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=C/C(=N\O)/OC2=C1C=C3CCC4(CCCCC4)OC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime
Reactant of Route 2
6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime
Reactant of Route 3
6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime
Reactant of Route 4
6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime
Reactant of Route 5
6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime
Reactant of Route 6
6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime

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